molecular formula C21H26O11 B15286178 [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate

[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate

Cat. No.: B15286178
M. Wt: 454.4 g/mol
InChI Key: RPHXBVOPPUTUES-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate is a complex organic compound with the molecular formula C21H26O11 and a molecular weight of 454.428 g/mol. This compound is characterized by its unique structure, which includes multiple acetoxy groups and a methoxyphenoxy moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate typically involves multiple steps, starting from readily available precursors. The process often includes the acetylation of hydroxyl groups and the introduction of the methoxyphenoxy group through etherification reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and methoxyphenol. The reaction conditions usually involve controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate enzyme activities, alter metabolic pathways, and influence cellular processes. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Similar in structure due to the presence of an acetate group and a methoxyphenyl moiety.

    (-)-Carvone: Shares some structural features with the methoxyphenoxy group.

Uniqueness

What sets [3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate apart is its combination of multiple acetoxy groups and the oxan-2-yl moiety, which confer unique chemical reactivity and biological activity. This distinct structure allows for diverse applications in research and industry.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXBVOPPUTUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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